molecular formula C12H13ClO3 B8391764 1-(4-Chlorophenyl)-6-hydroxyhexan-1,3-dione

1-(4-Chlorophenyl)-6-hydroxyhexan-1,3-dione

Cat. No. B8391764
M. Wt: 240.68 g/mol
InChI Key: ZHOKXGPMVKBAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372844B2

Procedure details

To 60 mL of benzene was added NaOMe (5.4 g, 99.612 mmol) under nitrogen atmosphere and stirred. The above mixture was added then with 30 mL of 4-chloroacetophenone (5.9 mL, 45.278 mmol) after mixing it with 30 mL of benzene and stirred for 30 min at 40° C. Then, γ-butyrolactone (7.0 mL, 90.556 mmol), after mixing it with 30 mL of benzene, was slowly added thereto and stirred for 16 hrs at 40° C. The progress and completion of the reaction were confirmed by means of TLC. Upon completion of the reaction, the reaction mixture was cooled down to room temperature and the solvent was removed from the reaction mixture under reduced pressure. The reaction mixture was diluted with EtOAc, and added with water. The aqueous layer was extracted with EtOAc and the organic layer was dried with anhydrous MgSO4 and filtered. The resulting filtrate was concentrated under reduced pressure and the resulting concentrate was passed through column chromatography (EtOAc:Hexane=1:1, v/v) to obtain 5.9 g (54%) of target compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=[O:6].[C:14]1(=[O:19])[O:18][CH2:17][CH2:16][CH2:15]1>C1C=CC=CC=1>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:5](=[O:6])[CH2:4][C:17](=[O:18])[CH2:16][CH2:15][CH2:14][OH:19])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The above mixture was added
STIRRING
Type
STIRRING
Details
stirred for 30 min at 40° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
stirred for 16 hrs at 40° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
ADDITION
Type
ADDITION
Details
added with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the resulting concentrate
CUSTOM
Type
CUSTOM
Details
Hexane=1:1, v/v) to obtain 5.9 g (54%) of target compound

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(CC(CCCO)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.